molecular formula C9H17N B1625087 3-Methyl-2-azaspiro[4.4]nonane CAS No. 914223-79-3

3-Methyl-2-azaspiro[4.4]nonane

Cat. No.: B1625087
CAS No.: 914223-79-3
M. Wt: 139.24 g/mol
InChI Key: NPBBRURTAYRIQO-UHFFFAOYSA-N
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Description

3-Methyl-2-azaspiro[4.4]nonane is a chemical compound with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 3-Methyl-2-azaspiro[4.4]nonane can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2’-substituted 6-(bromomethyl)dimethylsilyl-(2-deoxy-d-erythro-pent-1-enofuranosyl)uracils with tributyltin hydride proceeds in a 5-exo-trig cyclization mode to yield the desired spirocyclic structure . Industrial production methods may involve similar cyclization reactions but optimized for large-scale synthesis.

Chemical Reactions Analysis

3-Methyl-2-azaspiro[4.4]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be carried out using halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Methyl-2-azaspiro[4.4]nonane has several scientific research applications. In medicinal chemistry, it is explored for its potential as an anticonvulsant agent due to its unique structure and ability to modulate neurotransmitter activity . In materials science, it is studied for its potential use in the synthesis of novel polymers and materials with unique properties. Additionally, it has applications in organic synthesis as a building block for more complex molecules .

Mechanism of Action

The mechanism of action of 3-Methyl-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. In the context of its anticonvulsant activity, it is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system . By enhancing GABAergic activity, it helps to stabilize neuronal activity and prevent seizures.

Comparison with Similar Compounds

3-Methyl-2-azaspiro[4.4]nonane can be compared with other spirocyclic compounds such as 1-azaspiro[4.4]nonane and 2-azaspiro[4.4]nonane. These compounds share a similar spirocyclic structure but differ in the position and nature of substituents on the ring system. The presence of the methyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs .

Properties

IUPAC Name

3-methyl-2-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-8-6-9(7-10-8)4-2-3-5-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBBRURTAYRIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCC2)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468636
Record name AGN-PC-00BOM9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914223-79-3
Record name AGN-PC-00BOM9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-azaspiro[4.4]nonane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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